Product packaging for Dexamethasone beta-D-glucuronide(Cat. No.:CAS No. 152154-28-4)

Dexamethasone beta-D-glucuronide

Cat. No.: B235224
CAS No.: 152154-28-4
M. Wt: 568.6 g/mol
InChI Key: UBHXMSIBGRGDSX-VFGCUDCLSA-N
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Description

Dexamethasone beta-D-glucuronide is a useful research compound. Its molecular formula is C28H37FO11 and its molecular weight is 568.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H37FO11 B235224 Dexamethasone beta-D-glucuronide CAS No. 152154-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37FO11/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37)/t12-,15+,16+,17+,19+,20+,21-,22+,24-,25+,26+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHXMSIBGRGDSX-VFGCUDCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37FO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152154-28-4
Record name Dexamethasone β-D-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152154-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexamethasone beta-D-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152154284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEXAMETHASONE .BETA.-D-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WOB7174M1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Rationale for Prodrug Design in Contemporary Pharmaceutical Research

The development of prodrugs represents a highly effective strategy in modern pharmaceutical research to overcome undesirable properties of parent drug molecules. humanjournals.com Prodrugs are pharmacologically inert compounds that are converted into their active form through metabolic processes within the body. humanjournals.com This approach addresses numerous challenges in drug development, including issues with solubility, stability, and patient acceptability. humanjournals.com

The primary motivations for designing prodrugs can be categorized as follows:

Improved Physicochemical Properties: Many promising drug candidates exhibit poor water or lipid solubility, hindering their formulation and absorption. By masking certain functional groups, prodrug design can significantly enhance these properties. For instance, increasing lipophilicity can improve a drug's ability to cross biological membranes, leading to better bioavailability. pharmacologycanada.org

Enhanced Pharmacokinetics: Prodrugs can be engineered to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This can involve protecting the drug from premature metabolism in the gut or liver, thereby increasing the amount of active drug that reaches the systemic circulation. pharmacologycanada.orgcentralasianstudies.org

Site-Specific Drug Delivery: A key advantage of the prodrug approach is the ability to target specific tissues or organs. humanjournals.comcentralasianstudies.org This is achieved by designing the prodrug to be activated by enzymes that are predominantly located in the target tissue. This targeted release can increase the drug's concentration at the site of action, leading to improved efficacy and reduced systemic toxicity. centralasianstudies.orgnih.gov

Reduced Toxicity and Side Effects: By remaining inactive until they reach their target, prodrugs can minimize exposure of non-target tissues to the active drug, thereby reducing the incidence and severity of adverse effects. humanjournals.com

Prolonged Drug Action: Prodrugs can be designed for slow conversion to the active drug, resulting in a sustained release profile and prolonged therapeutic effect. humanjournals.com

Dexamethasone Glucuronide Conjugates in Site Specific Drug Delivery Paradigms

The conjugation of dexamethasone (B1670325) with glucuronic acid to form dexamethasone beta-D-glucuronide is a prime example of a site-specific drug delivery strategy, particularly for targeting the colon. nih.govjyoungpharm.org This approach is especially relevant for the treatment of inflammatory bowel disease (IBD), where localized drug action is highly desirable to avoid the systemic side effects associated with long-term corticosteroid use. acs.org

The rationale for using a glucuronide conjugate for colon-specific delivery is based on the differential expression of the enzyme β-glucuronidase throughout the gastrointestinal tract. nih.govbac-lac.gc.ca The upper gastrointestinal tract (stomach and small intestine) has relatively low levels of this enzyme. nih.gov Consequently, the hydrophilic this compound prodrug is poorly absorbed and remains largely intact as it transits to the large intestine. nih.gov

Upon reaching the colon, the prodrug encounters a significantly higher concentration of β-glucuronidase, an enzyme produced in abundance by the resident microflora. nih.govbac-lac.gc.caujpronline.com This enzyme specifically cleaves the glucuronide moiety from the prodrug, releasing the active dexamethasone directly at the site of inflammation. nih.gov This targeted release mechanism offers a significant therapeutic advantage by concentrating the anti-inflammatory effect in the colon while minimizing systemic absorption and the associated adverse effects. acs.org

Delivery ChallengeProdrug Solution
Systemic side effects of dexamethasoneConfine drug release to the colon
Premature drug absorption in the upper GI tractIncreased hydrophilicity of the glucuronide conjugate reduces absorption
Need for high local concentration at the site of inflammationHigh concentration of β-glucuronidase in the colon ensures efficient prodrug activation

Enzymatic Biotransformation As a Targeted Prodrug Activation Mechanism

Synthetic Pathways for Glucuronide Conjugation of Dexamethasone

The synthesis of this compound involves covalently linking a glucuronic acid molecule, the promoiety, to the dexamethasone parent drug. This is typically achieved through an ester bond at the C21 hydroxyl group of dexamethasone. Two primary methodologies are employed for this conjugation: chemical synthesis and enzyme-assisted synthesis.

Chemical Synthesis

Chemical synthesis often utilizes coupling agents to facilitate the formation of an ester linkage between the carboxyl group of glucuronic acid and the hydroxyl group of dexamethasone. A common and well-established method is Steglich esterification, which employs carbodiimide (B86325) chemistry. mdpi.com

Key steps in this process include:

Activation of Glucuronic Acid: A protected form of glucuronic acid is used, where its hydroxyl groups are protected to prevent side reactions. Its carboxyl group is activated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N′-dicyclohexylcarbodiimide (DCC). mdpi.comnih.gov This reaction forms a highly reactive O-acylisourea intermediate. mdpi.com

Catalysis: A catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), is often added to increase reaction yields and prevent side reactions. mdpi.com

Esterification: The activated glucuronic acid derivative is then reacted with dexamethasone. The C21 primary hydroxyl group of dexamethasone acts as a nucleophile, attacking the activated carboxyl group to form the desired ester bond. mdpi.com

Deprotection: Finally, the protecting groups on the glucuronic acid moiety are removed to yield this compound.

This synthetic approach allows for controlled, large-scale production of the prodrug. nih.gov

Enzyme-Assisted Synthesis

An alternative pathway utilizes biological catalysts, specifically UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronidation reactions in vivo. researchgate.net This method involves incubating the parent drug with a source of these enzymes, such as liver microsomes, in the presence of the sugar donor, UDP-glucuronic acid (UDPGA).

Different sources of liver microsomes exhibit varying efficiencies for glucuronidating steroids. Studies have compared microsomes from bovine, porcine, and rat livers, finding that bovine and porcine sources are generally more efficient than rat liver microsomes for this purpose. researchgate.net Porcine liver microsomes, however, may produce more by-products due to high dehydrogenase activity. researchgate.net Bovine liver microsomes have been shown to produce a single major glucuronidation product with good yield for many steroids, making them a preferred choice for enzymatic synthesis. researchgate.net The enzyme-assisted synthesis can yield stereochemically pure steroid glucuronides in sufficient quantities for research and analytical purposes. researchgate.net

Enzyme SourceRelative Glucuronidation Efficiency for SteroidsKey CharacteristicsReference
Bovine Liver Microsomes HighProduces a single major glucuronide product with few by-products; gave the best overall yield for two-thirds of steroids tested. researchgate.net
Porcine Liver Microsomes HighContains relatively large amounts of dehydrogenase, which can lead to the production of dehydrogenated steroid by-products and various regioisomers. researchgate.net
Rat Liver Microsomes LowGenerally poor glucuronidation efficiency compared to bovine and porcine sources. researchgate.net

Prodrug Design Principles for Dexamethasone Glucuronides

The design of this compound as a prodrug is guided by several key principles aimed at optimizing its delivery and therapeutic action, particularly for inflammatory bowel disease. nih.govbac-lac.gc.ca Prodrugs are broadly classified as either bioprecursors or carrier-linked. orientjchem.org this compound is a carrier-linked prodrug, where the active drug (dexamethasone) is attached to a carrier moiety (glucuronic acid) that is later cleaved. nih.govorientjchem.org

The primary rationale for this specific prodrug design includes:

Site-Specific Delivery: The main objective is to deliver dexamethasone directly to the colon. nih.govnih.gov The parent drug, if administered orally, would be absorbed in the upper gastrointestinal (GI) tract, leading to systemic effects rather than localized action in the colon.

Masking Physicochemical Properties: The glucuronide moiety is highly hydrophilic. This increased water solubility prevents the prodrug from permeating the lipid membranes of cells in the stomach and small intestine, thereby minimizing premature absorption. nih.govif-pan.krakow.pl Studies have shown that the permeability of dexamethasone glucuronide through Caco-2 cell monolayers (a model of the intestinal barrier) is significantly lower than that of dexamethasone itself. nih.gov

Exploiting the Gut Microbiome: The linkage between dexamethasone and glucuronic acid is designed to be stable in the upper GI tract but susceptible to cleavage by specific enzymes. nih.gov The lower GI tract, particularly the cecum and colon, hosts a high concentration of anaerobic bacteria that produce a wide array of enzymes, including β-D-glucuronidase. nih.govbac-lac.gc.ca This enzyme specifically hydrolyzes the glycosidic bond of the prodrug, releasing free dexamethasone at the intended site of action. nih.gov

Reducing Systemic Toxicity: By localizing drug release to the colon, the required dose can potentially be lowered, and the systemic side effects commonly associated with long-term glucocorticoid use can be substantially reduced. nih.gov

This targeted approach represents a modern strategy in prodrug design, moving beyond simple modifications of physicochemical properties to exploiting specific physiological and enzymatic differences within the body for targeted therapy. science.gov

Influence of Promoiety Selection on Prodrug Stability and Release Kinetics

Prodrug Stability

An ideal carrier-linked prodrug must remain intact until it reaches its target. if-pan.krakow.pl this compound is designed to be highly stable against chemical hydrolysis at the pH ranges found in the stomach and small intestine. nih.gov Its stability is also crucial in resisting hydrolysis by mammalian enzymes present in the upper GI tract. Research indicates that while β-D-glucosidase activity is present in the upper GI tract, β-D-glucuronidase activity is significantly lower, with enzymatic activity being greatest in the lumen of the cecum and colon of conventional rats. nih.gov This enzymatic distribution ensures the prodrug remains stable and is poorly absorbed in the upper GI tract. nih.gov In contrast, a similar prodrug made with a glucose promoiety (dexamethasone-β-D-glucoside) was found to be more susceptible to hydrolysis in the upper GI tract, making the glucuronide a superior choice for colon targeting. nih.gov

Release Kinetics

The release of dexamethasone from its glucuronide prodrug is not a simple, time-dependent chemical process but is governed by site-specific enzyme kinetics. nih.govbac-lac.gc.ca The release mechanism is almost entirely dependent on the action of bacterial β-D-glucuronidase in the lower intestine. bac-lac.gc.ca

The key factors influencing release are:

Enzyme Concentration: The concentration of β-D-glucuronidase is approximately 30-fold higher in the cecum compared to the distal small intestine, creating a sharp gradient that triggers drug release upon entry into the colon. bac-lac.gc.ca

Linkage Specificity: The β-glycosidic bond is specifically recognized and cleaved by the bacterial enzyme, releasing dexamethasone and glucuronic acid. nih.govgoogle.com

Low Permeability: As the prodrug itself has low membrane permeability, it remains within the GI lumen, traveling to the colon where the high concentration of bacteria facilitates its conversion to the active, more permeable parent drug, which can then act locally on the inflamed tissue. nih.gov

This combination of high stability in the upper GI tract and rapid, enzyme-triggered hydrolysis in the colon ensures a targeted release profile, which is the central feature of this prodrug's design.

FeatureCharacteristic of this compoundReference
Prodrug Type Carrier-linked (Bipartite) orientjchem.org
Stability in Upper GI Tract High; resistant to hydrolysis nih.gov
Absorption in Upper GI Tract Poor; due to high hydrophilicity and low permeability nih.gov
Release Mechanism Enzymatic hydrolysis of the glycosidic bond nih.govbac-lac.gc.ca
Key Enzyme for Release Bacterial β-D-glucuronidase nih.govbac-lac.gc.ca
Primary Site of Release Cecum and Colon nih.gov

Role of Beta-D-Glucuronidase in Dexamethasone Glucuronide Activation

The primary mechanism for the activation of this compound is through enzymatic hydrolysis catalyzed by β-D-glucuronidase (also known as β-glucuronidase). This enzyme cleaves the glucuronic acid moiety from the dexamethasone molecule, releasing the pharmacologically active parent drug. nih.govnih.gov This process is essentially a de-conjugation reaction, reversing the metabolic step that initially formed the glucuronide. nih.gov

The liberation of active dexamethasone at specific sites is a key aspect of targeted drug delivery strategies. For instance, this compound is designed to be relatively stable and poorly absorbed in the upper gastrointestinal tract. Upon reaching the large intestine, where bacterial β-D-glucuronidase activity is high, the prodrug is hydrolyzed, releasing dexamethasone locally. nih.gov This targeted release is intended to maximize therapeutic effects at the site of inflammation while minimizing systemic exposure.

Distribution and Activity of Glucuronidase Enzymes in Preclinical Models

The efficacy of this compound as a targeted prodrug is highly dependent on the distribution and activity of β-D-glucuronidase enzymes in preclinical models, which often show significant variability.

In preclinical models such as rats, β-D-glucuronidase activity is significantly higher in the cecum and colon compared to the small intestine. nih.gov This enzymatic gradient is crucial for the site-specific activation of the prodrug. nih.gov Studies in conventional rats have shown that the highest enzymatic activity is found within the luminal contents of the large intestine. nih.gov In contrast, germ-free rats exhibit markedly different profiles, with relatively high levels of β-D-glucosidase activity in the small intestine, highlighting the microbial origin of much of the large intestine's β-D-glucuronidase activity. nih.gov The enzyme is produced by a wide range of gut bacteria, including those from the Firmicutes, Bacteroidetes, Verrucomicrobia, and Proteobacteria phyla. nih.gov

Table 1: Comparative β-D-Glucuronidase Activity in the Gastrointestinal Tract of Conventional Rats

GI Tract Section Relative Enzyme Activity
Stomach Low
Proximal Small Intestine Low
Distal Small Intestine Low
Cecum High
Colon High

This table is a generalized representation based on findings that show a sharp gradient of activity between the small and large intestines. nih.gov

The levels and activity of β-D-glucuronidase can be influenced by various factors. Pathological conditions such as inflammatory bowel disease can alter enzyme levels. For example, in rats with induced colitis, luminal β-D-glucuronidase activity in the large intestine was reduced, although a significant gradient between the small and large intestine was maintained. nih.gov Mucosal β-D-glucuronidase activity was also noted to be significantly lower in colitic rats. nih.gov

Furthermore, inflammation, in general, is associated with increased β-glucuronidase levels. The enzyme is released from activated microglia and reactive astrocytes in neuroinflammatory conditions and from granulocytes at sites of inflammation. snmjournals.orgnih.gov Elevated enzyme activity has been linked to various cancers and other diseases. nih.govresearchgate.net Host factors such as age, sex, and genetic background also significantly influence the activity of bacterial-derived enzymes. physiology.orgnih.gov

Significant species-specific differences exist in the hydrolysis of glucuronide conjugates. Studies comparing mouse, rat, and rabbit models have identified variations in the capacity of cecal microbiota to hydrolyze different glucuronides. nih.gov For instance, the hydrolytic activity in rabbits was found to be significantly lower than in rats and mice. nih.gov

In liver microsomes, the contribution of β-glucuronidase to the hydrolysis of acyl glucuronides differs between humans and rats. While esterases are the dominant hydrolases in human liver microsomes, both esterases and β-glucuronidase contribute significantly in rat liver microsomes. bohrium.comnih.govtandfonline.com This highlights the importance of selecting appropriate preclinical models and considering interspecies differences when evaluating the metabolism of glucuronidated compounds. The stability and hydrolysis rate can also vary between biological matrices, such as plasma versus tissue homogenates. evotec.com

Table 2: Species Differences in Glucuronide Hydrolysis

Species Key Finding Reference
Human Esterases are the dominant hydrolases in liver microsomes for many glucuronides. bohrium.comtandfonline.com
Rat Both esterases and β-glucuronidase contribute to glucuronide hydrolysis in liver microsomes. bohrium.comtandfonline.com
Rabbit Cecal microbiota shows significantly lower hydrolytic capacity for glucuronides compared to rats and mice. nih.gov

This table summarizes general findings on species differences in glucuronide metabolism.

Stereochemical Considerations in Glucuronide Hydrolysis

The enzymatic hydrolysis of this compound is highly specific. The enzyme β-D-glucuronidase exclusively cleaves the β-anomer of the glucuronide. nih.gov The name "beta-D-glucuronide" itself specifies the stereochemistry of the glycosidic bond linking dexamethasone to D-glucuronic acid. This bond is in the beta configuration, meaning the substituent at the anomeric carbon (C1) of the glucuronic acid ring is oriented in the same direction as the C6 carboxyl group.

This stereospecificity is a hallmark of glycoside hydrolases. The active site of β-D-glucuronidase is shaped to accommodate the specific three-dimensional structure of the β-D-glucuronide substrate, allowing for precise positioning and catalytic cleavage. scbt.com An α-glucuronide linkage would not fit correctly in the active site and would not be hydrolyzed by this enzyme. Studies using 1H NMR have confirmed that the hydrolysis of β-glucuronides proceeds via a mechanism that retains the anomeric configuration of the product. nih.govresearchgate.net

Glucuronidation Pathways and Uridine (B1682114) Diphospho-Glucuronosyltransferase (UGT) Involvement in Steroid Metabolism

The formation of this compound is a phase II metabolic reaction known as glucuronidation. This process is catalyzed by a family of enzymes called Uridine Diphospho-Glucuronosyltransferases (UGTs). researchgate.netsigmaaldrich.com UGTs are membrane-bound enzymes located in the endoplasmic reticulum of cells, most prominently in the liver but also in extrahepatic tissues like the prostate and mammary gland. researchgate.netnih.gov

The reaction involves the transfer of a glucuronyl group from the activated co-substrate, uridine 5'-diphosphoglucuronic acid (UDPGA), to an acceptor group (a hydroxyl group in the case of dexamethasone) on the substrate molecule. oup.comnih.gov This conjugation results in a more polar, water-soluble, and generally less toxic metabolite that is more easily excreted from the body. researchgate.net

Several UGT isoforms are involved in steroid metabolism. The UGT1A and UGT2B families are particularly important for the glucuronidation of steroids, including androgens and estrogens. researchgate.netnih.gov For example, UGT2B15 and UGT2B17 are known to conjugate androgens, while UGT1A1 plays a major role in estradiol (B170435) glucuronidation. researchgate.netaacrjournals.org Dexamethasone itself can act as an inducer of certain UGT isoforms, such as UGT1A1 in rats, potentially influencing its own metabolism and that of other steroids. jst.go.jpingentaconnect.com

Pharmacokinetic Research of Dexamethasone Beta D Glucuronide in Preclinical Models

Disposition and Absorption Characteristics of Dexamethasone (B1670325) Glucuronide Prodrugs

The disposition and absorption of dexamethasone beta-D-glucuronide are intrinsically linked to its design as a colon-targeted prodrug. The primary concept is that the hydrophilic glucuronide moiety will limit the absorption of the parent drug in the upper gastrointestinal (GI) tract, allowing it to reach the colon, where it can be hydrolyzed by bacterial β-glucuronidases to release the active dexamethasone.

In vitro studies have demonstrated that dexamethasone-beta-D-glucuronide is relatively stable in environments mimicking the upper GI tract. fao.org This stability is a critical factor in preventing premature release and systemic absorption of dexamethasone. The hydrophilic nature of the glucuronide conjugate contributes to its poor absorption from the small intestine. ajpp.in

Studies in guinea pigs with a similar prodrug, dexamethasone-beta-D-glucoside, have shown that a significant portion of the oral dose can reach the cecum, where it is rapidly hydrolyzed to the active drug. nih.gov The bioavailability of the glucoside prodrug was found to be less than 1%, indicating poor absorption from the GI tract. nih.gov This suggests a similar disposition pattern for this compound, where the majority of the prodrug is expected to transit to the lower GI tract.

The disposition within the GI tract is also influenced by the distribution of β-glucuronidase activity. In conventional rats, the highest enzymatic activity is found in the lumen of the cecum and colon, which is the intended site of drug release. fao.org This enzymatic gradient is a key factor in the site-specific delivery mechanism of this compound.

Comparative Pharmacokinetic Studies Across Diverse Animal Models

Comprehensive comparative pharmacokinetic data for this compound across a wide range of preclinical species such as dogs and monkeys is not extensively available in the public domain. Most of the detailed in vivo research has been conducted in rodents, particularly rats and guinea pigs. fao.orgnih.gov

However, studies on other glucuronide prodrugs highlight the importance of such comparative investigations due to significant species differences in glucuronidation and the handling of glucuronide conjugates. For instance, the glucuronidation of the anticancer prodrug PR-104A showed marked differences between species, with the plasma area under the concentration-time curve (AUC) ratio of the glucuronide to the active drug being substantially higher in dogs compared to humans, mice, and rats. nih.govnih.gov This indicates that dogs have a more facile glucuronidation of this compound.

Similarly, species-specific differences have been observed in the glucuronidation of mycophenolic acid, with human and rat liver microsomes showing different UGT1A enzyme specificities. bohrium.com These findings underscore that the pharmacokinetic profile of a glucuronide prodrug in one species may not be directly translatable to another.

While specific data for this compound is limited, pharmacokinetic data for dexamethasone itself has been reported in various species, including rats, dogs, horses, and monkeys. fao.orgnih.govresearchgate.net These studies show that the clearance and volume of distribution of dexamethasone can vary between species. nih.gov Although this data pertains to the active drug, it suggests that the disposition of its glucuronide conjugate could also exhibit significant inter-species variability. The lack of direct comparative pharmacokinetic data for this compound in diverse preclinical models represents a knowledge gap that would be critical for predicting its behavior in humans.

Examination of Prodrug Permeability and Transport Mechanisms

The permeability of this compound is a critical parameter that governs its absorption and systemic exposure. As a hydrophilic molecule, its ability to passively diffuse across the lipid bilayers of the intestinal epithelium is expected to be low.

In vitro permeability studies using Caco-2 cell monolayers, a well-established model of the human intestinal barrier, have shown that the permeability of this compound is significantly lower than that of the parent compound, dexamethasone. fao.org This low permeability is a desirable characteristic for a colon-targeted prodrug, as it minimizes absorption in the small intestine.

The transport of dexamethasone itself is known to be influenced by efflux transporters such as P-glycoprotein (P-gp). frontiersin.org P-gp is expressed in the apical membrane of intestinal epithelial cells and actively pumps a wide range of substrates back into the intestinal lumen, thereby limiting their absorption. While dexamethasone is a substrate of P-gp, it is not definitively known if this compound is also a substrate. However, the involvement of transporters in the disposition of glucuronide conjugates is a well-recognized phenomenon. frontiersin.org Efflux transporters like the multidrug resistance-associated proteins (MRPs) and the breast cancer resistance protein (BCRP) are known to transport glucuronide conjugates. frontiersin.org Therefore, it is plausible that these transporters could play a role in limiting the intestinal absorption of this compound, further contributing to its colon-specific delivery.

The following table summarizes the key findings related to the permeability of this compound.

Parameter Finding Model System Implication
PermeabilityLow compared to dexamethasoneCaco-2 cell monolayersPoor absorption in the upper GI tract, facilitating delivery to the colon.
Transport MechanismLikely limited by hydrophilic natureIn vitro modelsReduced passive diffusion across intestinal epithelium.
Potential Transporter InvolvementP-gp, MRPs, BCRP-Efflux transporters may actively pump the prodrug back into the intestinal lumen, further limiting absorption.

Metabolic Fate of Dexamethasone Glucuronide Conjugates Post-Hydrolysis

The primary metabolic fate of this compound at its target site, the colon, is hydrolysis by bacterial β-glucuronidases, which cleaves the glucuronide moiety to release the active dexamethasone and glucuronic acid. fao.org Once liberated, dexamethasone becomes available for local therapeutic action in the colon and for absorption into the systemic circulation.

The absorbed dexamethasone then undergoes further metabolism, primarily in the liver. The major metabolic pathways for dexamethasone include 6-hydroxylation, mediated by the cytochrome P450 enzyme CYP3A4, to form 6-hydroxy-dexamethasone. nih.gov Other metabolites, such as side-chain cleaved products, have also been identified. nih.gov

These metabolites, along with a portion of unchanged dexamethasone, can then undergo phase II conjugation reactions, including glucuronidation and sulfation, to form more water-soluble compounds that are readily excreted in the urine and bile. nih.gov It is important to note that the formation of dexamethasone glucuronide is a major metabolic pathway for dexamethasone itself in several species, including rats, pigs, and horses. fao.org

The metabolic profile of dexamethasone can exhibit species differences. For instance, in rats, a significant portion of an oral dose of dexamethasone is excreted in the urine and feces as unconjugated metabolites, with dexamethasone and 6-hydroxydexamethasone being prominent. fao.org In horses, dexamethasone glucuronide is a major urinary metabolite. fao.org These variations in metabolism across species highlight the importance of conducting thorough preclinical evaluations to understand the complete metabolic fate of dexamethasone following its release from the glucuronide prodrug.

In Vitro Research Methodologies and Findings for Dexamethasone Beta D Glucuronide

Cellular Permeability and Transport Studies Using In Vitro Cell Monolayers

In vitro cell monolayers, particularly the Caco-2 cell line derived from human colorectal carcinoma, are widely used models to predict the intestinal absorption of drugs. sciforum.netnih.gov These cells, when grown on permeable supports, form a monolayer that mimics the intestinal epithelial barrier. researchgate.net Studies on dexamethasone (B1670325) beta-D-glucuronide have utilized these models to assess its permeability characteristics.

Research has shown that the permeability of dexamethasone is significantly reduced when it is in its glucuronide conjugate form compared to the free drug. nih.gov This lower permeability is a desirable characteristic for a colon-targeted prodrug, as it suggests that the prodrug will not be readily absorbed in the upper gastrointestinal tract, allowing it to reach the colon intact. researchgate.netacs.org

One study measured the apparent permeability coefficient (Papp) of free dexamethasone and dexamethasone conjugates across Caco-2 cell monolayers. The results indicated that the Papp value for free dexamethasone was significantly higher than that of the conjugated forms. nih.gov This finding supports the hypothesis that the glucuronide group effectively hinders the transport of dexamethasone across the intestinal epithelium.

Furthermore, investigations have been conducted to understand the influence of mucus on permeability. The removal of the mucus layer from intestinal monolayers was found to significantly increase the flux of free dexamethasone. nih.gov However, the permeability of dexamethasone from its conjugate form was not significantly affected by the presence or absence of mucus, suggesting that the primary determinant of its low permeability is the glucuronide moiety itself. nih.gov

CompoundCell LineApparent Permeability Coefficient (Papp) (cm/s)Reference
DexamethasoneCaco-2> 1 x 10-6 researchgate.net
Dexamethasone beta-D-glucuronideCaco-2Significantly lower than free dexamethasone nih.gov

Quantitative Analysis of Enzymatic Hydrolysis Kinetics in Biological Fluids and Tissue Homogenates

For this compound to be an effective prodrug, it must remain stable in the upper gastrointestinal tract and then be efficiently hydrolyzed to release dexamethasone by bacterial enzymes in the colon. researchgate.net In vitro studies have been conducted to evaluate the enzymatic hydrolysis of this prodrug in various biological fluids and tissue homogenates that simulate the conditions of the gastrointestinal tract.

These studies have assessed the activity of β-D-glucuronidase, the enzyme responsible for cleaving the glucuronide bond, in different segments of the gut. Research has demonstrated that β-D-glucuronidase activity is significantly higher in the cecum and colon compared to the proximal small intestine. researchgate.net This differential enzyme activity is a key factor for the colon-specific delivery of dexamethasone.

The stability of this compound has been compared to other dexamethasone prodrugs, such as a glucoside prodrug. It was found that the glucoside prodrug was more susceptible to hydrolysis in the upper gastrointestinal tract, making the glucuronide form a more suitable candidate for colon-targeted delivery. researchgate.netresearchgate.net

Biological SampleEnzyme ActivityFindingReference
Luminal contents of cecum and colon (conventional rats)High β-D-glucuronidase activityEfficient hydrolysis of the prodrug is expected in the colon. researchgate.net
Luminal contents of proximal small intestine (conventional rats)Low β-D-glucuronidase activityThe prodrug is likely to remain intact in the upper GI tract. researchgate.net
Luminal contents of proximal small intestine (germ-free rats)High β-D-glucosidase activityHighlights the importance of bacterial enzymes for glucuronide cleavage. researchgate.net

Investigations of Prodrug Stability and Biotransformation in Isolated Organelles and Cell Cultures

Cell culture models, such as Caco-2 cells, have been instrumental in these investigations. sciforum.net The stability of the prodrug in the presence of these cells helps to confirm that it is not significantly metabolized by intestinal epithelial cells before reaching the colon. This is crucial for ensuring that the majority of the prodrug is available for bacterial enzyme-mediated activation in the lower gut.

In vitro studies have also explored the potential for the prodrug to be a substrate for efflux transporters, which could pump the compound back into the intestinal lumen, further limiting its systemic absorption. While specific data on this compound and efflux transporters is limited in the provided search results, this is a standard aspect of in vitro prodrug characterization.

Elucidation of Molecular Interactions with Biological Components

Understanding the molecular interactions of this compound with biological components is essential for a complete in vitro characterization. While direct studies on the specific molecular interactions of this compound are not extensively detailed in the provided search results, related research provides insights into the types of interactions that are important.

For instance, the interaction with plasma proteins can influence the distribution and availability of the prodrug. Studies on similar prodrug complexes have evaluated their stability in plasma. collectionscanada.gc.ca The degree of protein binding can affect the amount of free prodrug available to reach the colon.

Furthermore, the interaction of the prodrug with the cell membrane is a critical factor in its permeability. The physicochemical properties of this compound, such as its hydrophilicity due to the glucuronide group, are expected to reduce its partitioning into the lipid bilayer of cell membranes, thereby limiting its passive diffusion. nih.gov

Analytical Techniques and Method Development for Dexamethasone Beta D Glucuronide Research

Chromatographic Methodologies for Identification and Quantification

Chromatography, coupled with various detection techniques, forms the cornerstone for the separation and measurement of Dexamethasone (B1670325) beta-D-glucuronide and related compounds.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis of dexamethasone and its metabolites. researchgate.net Reversed-phase HPLC, often with C18 columns, is commonly employed. fao.orgnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (like acetic acid or ammonium (B1175870) acetate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727) to achieve separation. fao.orgscispace.comacs.org

For detection, ultraviolet (UV) detectors are frequently used, typically set at the maximum absorbance wavelength of dexamethasone, around 240-254 nm. nih.govresearchgate.net While effective, HPLC-UV methods may lack the sensitivity and specificity required for detecting the very low concentrations of metabolites found in biological samples. nih.gov To overcome this, HPLC methods are often preceded by sample pre-concentration and clean-up steps, such as solid-phase extraction (SPE), to enrich the analytes and remove interfering substances from the matrix. nih.gov The development of stability-indicating HPLC methods is also crucial for assessing the integrity of the drug and its metabolites in various formulations. researchgate.net

Table 1: Example HPLC Parameters for Dexamethasone Analysis This table is a composite of typical conditions reported in the literature and serves as an illustrative example.

ParameterConditionSource
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 3 µm) fao.orgacs.org
Mobile Phase Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water mixtures, often with additives like formic or acetic acid. fao.orgscispace.com
Flow Rate 0.2 - 1.5 mL/min fao.orgmdpi.com
Detection UV at 240-254 nm nih.govresearchgate.net
Injection Volume 20 - 50 µL fao.org
Column Temperature 35 - 40°C fao.orgmerckmillipore.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying steroid metabolites. tue.nl However, the analysis of corticosteroids like dexamethasone and its glucuronide metabolite by GC-MS presents significant challenges due to their low volatility and thermal instability. tue.nl Therefore, a crucial step in GC-MS analysis is derivatization, which converts the polar, non-volatile analytes into more volatile and thermally stable derivatives. tue.nl A common method involves the formation of methoxime-trimethylsilyl (MO-TMS) derivatives. tue.nl

GC-MS has been successfully used to identify major metabolites of dexamethasone, such as isomeric 6-hydroxy dexamethasone, in urine. tue.nl The high resolution of capillary GC columns combined with the specificity of mass spectrometric detection allows for detailed metabolite profiling. tue.nl Despite its utility, the complex and time-consuming nature of the derivatization process can be a drawback compared to other methods. tue.nl

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of Dexamethasone beta-D-glucuronide. ontosight.airesearchgate.net This is due to its exceptional sensitivity and selectivity, which allows for the direct measurement of the intact glucuronide metabolite, often without the need for the hydrolysis step required by other methods. researchgate.netnih.gov

The technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. nih.gov Typically, a reversed-phase LC system is coupled to a triple quadrupole mass spectrometer via an electrospray ionization (ESI) source. fao.orgnih.gov ESI can be operated in either positive or negative ion mode; for dexamethasone and its glucuronide, both have been used effectively. fao.orgnih.gov

Detection is highly specific using Multiple Reaction Monitoring (MRM), where the instrument is set to detect a specific precursor ion (the molecular ion of the analyte) and its characteristic product ion, which is formed by collision-induced dissociation. nih.govnih.govnih.gov This specificity minimizes interference from complex biological matrices like plasma and urine. nih.gov LC-MS/MS methods have been developed to quantify dexamethasone and its metabolites at very low concentrations, with lower limits of quantitation (LLOQ) reported in the low ng/mL range. nih.govnih.govresearchgate.net The direct measurement of the glucuronide provides valuable information on the metabolic profile that is lost when hydrolysis is performed. nih.gov

Table 2: Example LC-MS/MS Parameters for Dexamethasone and Metabolite Detection This table compiles representative parameters from various research articles.

ParameterConditionSource
LC Column Reversed-phase C18 nih.govnih.gov
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or Ammonium Acetate fao.orgmdpi.comnih.gov
Ionization Mode Electrospray Ionization (ESI), Positive or Negative fao.orgnih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.govnih.gov
Dexamethasone MRM Transition (Positive Ion) m/z 393 -> 373; m/z 393.0 -> 147.1 fao.orgnih.gov
Dexamethasone MRM Transition (Negative Ion) m/z 391.0 -> 361.0 nih.gov
LLOQ 2.5 - 10 ng/mL researchgate.netnih.gov

Advanced Sample Preparation Strategies for Glucuronide Metabolites

The quality of analytical data is heavily dependent on the sample preparation process. For glucuronide metabolites, this step is critical for isolating the analytes from the biological matrix and preparing them for chromatographic analysis. scispace.com

Optimized Enzymatic Hydrolysis Protocols

Historically, the quantification of glucuronide metabolites often involved an indirect approach: enzymatic hydrolysis of the conjugate to release the parent drug (aglycone), followed by analysis. researchgate.netscispace.com This is done using the enzyme β-glucuronidase, which cleaves the bond between dexamethasone and glucuronic acid. restek.comacs.org

The efficiency of this hydrolysis can be influenced by several factors, including the source of the enzyme (e.g., from Helix pomatia, E. coli), pH, temperature, and incubation time. scispace.comtue.nlresearchgate.net For instance, β-glucuronidase from Helix pomatia is often used, with incubation at elevated temperatures (e.g., 37-62°C) for several hours at an acidic pH (around 4.5-5.0). tue.nlugent.beresearchgate.net However, enzymatic hydrolysis can be incomplete, which may lead to an underestimation of the total amount of the metabolite. acs.org Therefore, direct measurement of the intact glucuronide using methods like LC-MS/MS is often preferred. researchgate.net

Table 3: Examples of Enzymatic Hydrolysis Conditions for Glucuronide Cleavage This table presents a variety of conditions used in different studies.

Enzyme SourceSample MatrixpHTemperature (°C)Incubation TimeSource
β-glucuronidase (Helix pomatia)Urine4.5572 hours tue.nl
β-glucuronidaseUrine-60120 minutes merckmillipore.comsigmaaldrich.com
β-glucuronidase (H. pomatia)FecesAdjusted with acetic acid buffer522 hours ugent.be
β-glucuronidase/sulfatase (Helix Pomatia)Bovine Liver--- researchgate.net
β-glucuronidaseLiver/Muscle4.2-4.7378 hours

Solid-Phase Extraction and Liquid-Liquid Extraction Techniques

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of dexamethasone and its metabolites from biological fluids. fao.orgnih.gov SPE utilizes a solid sorbent packed into a cartridge to selectively retain the analytes of interest while matrix interferences are washed away. mdpi.com For dexamethasone and its glucuronide, reversed-phase sorbents like C18 and polymeric sorbents such as Oasis HLB are commonly employed. fao.orgresearchgate.netnih.gov The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes with an organic solvent. sigmaaldrich.com SPE can significantly improve the sensitivity and robustness of the subsequent chromatographic analysis. nih.gov

Liquid-Liquid Extraction (LLE) is another classical technique used for sample preparation. nih.gov It separates compounds based on their relative solubilities in two different immiscible liquids. For dexamethasone itself, solvents like dichloromethane (B109758) can be used for extraction. nih.gov However, extracting the highly polar this compound from an aqueous biological matrix into a lipophilic organic solvent is challenging. scispace.comresearchgate.net To achieve this, the pH of the sample must be adjusted to an acidic level (e.g., using HCl) to protonate the carboxylic acid group of the glucuronic acid moiety, thereby reducing its polarity and making it more extractable into a polar organic solvent like ethyl acetate. scispace.comresearchgate.net

Method Validation Parameters for Research Assay Development

The development and validation of bioanalytical methods are critical for the quantitative determination of this compound in biological matrices such as plasma or urine. pharmacompass.com Robust method validation ensures that the analytical procedure is reliable and reproducible for its intended research purpose. researchgate.net The process adheres to key validation parameters, largely guided by international regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), which have been harmonized under the International Council for Harmonisation (ICH) M10 guideline. bohrium.comgmp-compliance.org The essential characteristics evaluated during validation include selectivity, linearity, accuracy, precision, the lower limit of quantification (LLOQ), and stability. europa.eu

Selectivity is the ability of the analytical method to differentiate and quantify the analyte, this compound, from other components in the sample, such as endogenous substances, metabolites, or concomitant medications. europa.eu For methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), selectivity is assessed by analyzing blank matrix samples from at least six different sources to ensure no significant interferences are present at the retention time and mass transition of the analyte and its internal standard. europa.euacs.org

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specific range. nih.gov This is established by preparing a calibration curve with a series of standards of known concentrations. nih.gov The relationship is typically evaluated using a regression analysis, and the correlation coefficient (r) or coefficient of determination (r²) should be close to 1, commonly ≥0.99. nih.govresearchgate.net

Accuracy measures the closeness of the determined value to the nominal or true concentration of this compound. It is assessed by analyzing quality control (QC) samples at low, medium, and high concentration levels. For a method to be deemed accurate, the mean concentration should generally be within ±15% of the nominal value. europa.eunih.gov

Precision refers to the closeness of repeated measurements of the same sample, indicating the method's repeatability. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day (within-run) and inter-day (between-run). The acceptance criterion for precision is typically an RSD that does not exceed 15%. researchgate.neteuropa.eunih.gov

The Lower Limit of Quantitation (LLOQ) is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. europa.eu For the LLOQ, the acceptance criteria for accuracy and precision are often wider, typically within ±20%. The analyte's response at the LLOQ should also be significantly higher than the background noise, often at least five times the response of a blank sample. europa.euunito.it

Stability of this compound must be evaluated under various conditions that could be encountered during the analytical process. This includes stability in the biological matrix during freeze-thaw cycles, short-term storage at room temperature (bench-top stability), and long-term storage under frozen conditions. The stability of stock and working solutions is also assessed. The analyte is considered stable if the deviation from the nominal concentration is within ±15%. pharmacompass.comgmp-compliance.org Research indicates that glucuronide prodrugs like this compound should be relatively stable and poorly absorbed in the upper gastrointestinal tract, highlighting the importance of assessing their stability in relevant biological fluids. nih.gov

The following interactive table summarizes the typical method validation parameters for a research assay designed to quantify this compound.

ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure the method measures only the intended analyte without interference.No significant interfering peaks at the analyte's retention time in at least six different blank matrix lots. europa.eu
Linearity To confirm a proportional relationship between concentration and instrument response.Correlation coefficient (r) ≥ 0.99 or coefficient of determination (r²) ≥ 0.98. nih.gov
Accuracy To determine how close the measured value is to the true value.Mean concentration within ±15% of the nominal value for QC samples. europa.eunih.gov
Precision To assess the repeatability and reproducibility of the method.Relative Standard Deviation (RSD) ≤15% for QC samples. europa.eunih.gov
Lower Limit of Quantitation (LLOQ) To define the lowest concentration that can be reliably measured.Accuracy within ±20% and precision ≤20%. Analyte signal should be at least 5x the blank signal. europa.eu
Stability To ensure analyte integrity during sample handling, storage, and processing.Analyte concentration within ±15% of the nominal concentration under tested conditions. gmp-compliance.org

Targeted Drug Delivery Research Applications of Dexamethasone Beta D Glucuronide

Development of Colon-Specific Drug Delivery Systems via Glucuronide Prodrugs

The core principle behind the development of dexamethasone (B1670325) beta-D-glucuronide as a colon-specific drug delivery system lies in the differential enzymatic activity along the gastrointestinal (GI) tract. scispace.comnih.gov The upper GI tract has relatively low levels of β-D-glucuronidase activity, the enzyme required to cleave the glucuronide moiety from the dexamethasone backbone. scispace.com In contrast, the colon is rich in anaerobic bacteria that produce a high concentration of β-D-glucuronidase. bac-lac.gc.ca

This significant gradient in enzyme activity forms the basis for a targeted release mechanism. nih.gov When administered orally, the hydrophilic nature of dexamethasone beta-D-glucuronide limits its absorption through the stomach and small intestine. scispace.com The prodrug is designed to remain stable and intact during its transit through the upper GI tract. scispace.comnih.gov Upon reaching the colon, the abundant bacterial β-D-glucuronidases hydrolyze the glycosidic bond, releasing the active dexamethasone directly at the intended site of action. scispace.comnih.gov Research has shown a substantial increase, up to 30-fold, in luminal β-D-glucuronidase activity between the distal small intestine and the cecum in rat models, highlighting the feasibility of this approach. bac-lac.gc.ca

Strategies for Localized Drug Release in the Gastrointestinal Environment

The primary strategy for achieving localized drug release of dexamethasone from its glucuronide prodrug is leveraging the enzymatic activity of the colonic microflora. bac-lac.gc.cahealthinformaticsjournal.com This "bacterially-triggered" approach is a key strategy in colon-targeted drug delivery.

Several factors contribute to the effectiveness of this strategy:

Chemical Stability: this compound has demonstrated chemical stability at various pH levels found throughout the GI tract, from the acidic environment of the stomach to the more neutral pH of the intestines. nih.gov

Hydrophilicity and Poor Permeability: The addition of the glucuronide group increases the hydrophilicity of the dexamethasone molecule. bac-lac.gc.cahealthinformaticsjournal.com This increased water solubility, coupled with the larger molecular size, results in poor permeability across the epithelial lining of the upper GI tract. scispace.comnih.gov Studies using Caco-2 cell monolayers, an in vitro model of the intestinal barrier, have confirmed the relatively low permeability of this compound compared to the parent drug, dexamethasone. scispace.comnih.gov

Enzymatic Specificity: The release of the active drug is contingent on the presence of β-D-glucuronidases, which are predominantly found in the colon. nih.govbac-lac.gc.ca This ensures that the majority of the drug is not released prematurely in the stomach or small intestine.

Table 1: In Vitro Permeability of Dexamethasone and its Glucuronide Prodrug

CompoundPermeability across Caco-2 cells
DexamethasoneRelatively high
This compoundRelatively low scispace.comnih.gov

Exploration of Mechanisms for Enhanced Local Efficacy in Inflammatory Models

The enhanced local efficacy of this compound in inflammatory models, particularly those of colitis, stems from its ability to deliver high concentrations of the active drug directly to the inflamed tissues of the colon. nih.gov In a rat model of acetic acid-induced colitis, the administration of the prodrug led to a significant improvement in the healing of the colon. nih.gov

Key findings from these inflammatory models include:

Improved Healing: The prodrug was found to be more potent than free dexamethasone in improving net colonic fluid absorption, a measure of intestinal function that is impaired in colitis. nih.gov

Reduced Ulceration: Treatment with this compound significantly reduced the surface area of ulceration and the histological grade of colitis in rats. nih.gov

Targeted Delivery: The drug delivery index, which measures the relative targeting efficiency, was found to be 6.7 in the cecal mucosa and 8.6 in the colonic mucosa, indicating a high degree of selective delivery to the large intestine. nih.gov

The mechanism of action of the released dexamethasone at the cellular level involves the well-established anti-inflammatory and immunosuppressive effects of glucocorticoids. esmed.orgnih.gov Dexamethasone inhibits the expression of pro-inflammatory proteins and transcription factors such as NF-κB, which play a crucial role in the inflammatory cascade. esmed.orguniversiteitleiden.nl By concentrating the release of dexamethasone in the colon, the prodrug ensures that these anti-inflammatory actions are maximized at the site of disease.

Prodrug Approaches for Minimizing Systemic Exposure and Maximizing Local Therapeutic Indices

A significant advantage of the this compound prodrug approach is the minimization of systemic exposure to the potent corticosteroid, thereby reducing the risk of systemic side effects. nih.gov Glucocorticoids like dexamethasone are associated with a range of adverse effects when administered systemically over prolonged periods, including adrenal suppression. healthinformaticsjournal.com

The prodrug strategy mitigates these risks in several ways:

Limited Upper GI Absorption: As the prodrug is poorly absorbed in the stomach and small intestine, the amount of dexamethasone entering the systemic circulation from these regions is minimal. scispace.comnih.gov

First-Pass Metabolism: While some of the released dexamethasone will be absorbed from the colon into the bloodstream, it will be subject to first-pass metabolism in the liver, which can inactivate a portion of the drug before it reaches systemic circulation. nih.gov

Reduced Adrenal Suppression: Studies in rat models of colitis have shown that treatment with this compound maintained serum corticosterone (B1669441) and plasma adrenocorticotropic hormone (ACTH) levels near control levels. In contrast, treatment with free dexamethasone led to a significant reduction in serum corticosterone to subnormal levels, indicating adrenal suppression. nih.gov This demonstrates the prodrug's ability to exert its therapeutic effect locally without causing the systemic side effects associated with conventional corticosteroid therapy.

By delivering the drug directly to the colon and reducing systemic absorption, the therapeutic index—the ratio of the therapeutic dose to the toxic dose—is maximized for local inflammatory conditions of the colon.

Table 2: Comparison of Systemic Effects of Dexamethasone and its Glucuronide Prodrug in a Rat Colitis Model

TreatmentSerum Corticosterone LevelsPlasma Adrenocorticotropic Hormone (ACTH) Levels
Free DexamethasoneSignificantly reduced to subnormal levels nih.govNot reported
This compoundMaintained near control levels nih.govMaintained near control levels nih.gov

Future Directions and Emerging Research Perspectives for Dexamethasone Beta D Glucuronide

Discovery and Characterization of Novel Enzymatic Activation Pathways

The activation of dexamethasone (B1670325) beta-D-glucuronide is fundamentally dependent on the enzymatic cleavage of its glucuronide bond. For decades, this has been almost exclusively associated with the activity of β-glucuronidase. This enzyme is found within the lysosomes of mammalian cells and is also secreted by bacteria in the human gut and by inflammatory cells in the tumor microenvironment, making it a reliable trigger for targeted drug release. aacrjournals.orgontosight.ai

However, future research is aimed at exploring enzymatic pathways beyond the conventional β-glucuronidase system to offer new activation mechanisms or to overcome limitations in environments where β-glucuronidase activity is low.

The Established Pathway: β-Glucuronidase: This lysosomal and bacterial hydrolase remains the cornerstone of glucuronide prodrug therapy. Its differential expression—low in healthy tissues and high in specific disease sites—is the primary basis for selectivity. mdpi.comnih.gov Research continues to characterize its expression levels in various tumors and inflamed tissues to better predict patient response to glucuronide prodrugs. researchgate.net Strategies to enhance its local concentration, such as using anti-angiogenic agents to increase the accumulation of enzyme-secreting inflammatory cells in tumors, have been shown to synergize with glucuronide prodrug activity. aacrjournals.org

Emerging Pathways: Nanozymes: A truly novel approach involves the use of nanozymes—nanomaterials with enzyme-like characteristics. Recent studies have demonstrated that certain copper-based nanozymes can mimic glucuronidase activity and activate glucuronide prodrugs. Intriguingly, these nanozymes can operate through mechanisms distinct from natural enzymes, including acyl group transfer and ester bond scission in addition to glycosidic bond cleavage. This discovery opens the door to creating externally controllable activation systems. For example, nanozymes could be delivered to a target site and then activated by a specific stimulus (e.g., light or a magnetic field), providing an additional layer of temporal and spatial control over dexamethasone release.

While the direct discovery of new endogenous human enzymes that efficiently cleave dexamethasone beta-D-glucuronide has not been a major focus, the development of non-native enzyme systems and enzyme mimetics represents a vibrant area of research.

Activation PathwayDescriptionRelevance to this compound
β-Glucuronidase (Conventional) A lysosomal and bacterial enzyme that hydrolyzes β-D-glucuronic acid residues from various substrates. frontiersin.orgThe primary and well-established enzyme responsible for activating the prodrug in target tissues like the colon and tumor microenvironments. aacrjournals.orgnih.gov
Nanozymes (Novel) Nanomaterials (e.g., copper-based) that exhibit enzyme-like catalytic activity.Offer a synthetic, externally controllable method for prodrug activation, potentially through multiple reaction mechanisms.

Application of Omics Technologies in Prodrug Metabolism and Efficacy Studies

The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing our understanding of how prodrugs like this compound are processed and exert their effects. These technologies provide a holistic view of the biological systems involved, from the genes that code for metabolizing enzymes to the ultimate changes in cellular metabolite concentrations.

Metabolomics: This technology is used to profile the full range of small-molecule metabolites in a biological sample. In the context of this compound, metabolomics studies can directly measure the levels of the prodrug and its active form, dexamethasone, in tissues and biofluids. ontosight.ai Studies have used metabolomics to track changes in endogenous steroid glucuronides and other metabolites in response to dexamethasone administration, providing insights into its systemic effects and identifying potential biomarkers of exposure and response. tandfonline.comd-nb.infooup.com This approach can also identify novel drug metabolites, as demonstrated in a study that discovered a new vitamin E glucoside and confirmed its hydrolysis by β-glucuronidase. nih.gov

Proteomics: Proteomics focuses on the large-scale study of proteins. For this compound, this is crucial for understanding the enzymes involved in both its formation and activation. Untargeted proteomics has been used to map the protein interaction network of UDP-glucuronosyltransferases (UGTs), the enzymes that synthesize glucuronide prodrugs in the body. frontiersin.org This can reveal how UGT activity is regulated and coordinated with other metabolic pathways. Furthermore, targeted quantitative proteomics can be used to precisely measure the expression levels of UGTs or β-glucuronidase in different tissues or patient populations, helping to predict how an individual might metabolize the prodrug. researchgate.net

Transcriptomics: This field analyzes the complete set of RNA transcripts in a cell, revealing which genes are actively being expressed. Transcriptomic studies have been conducted to map the dose-dependent gene expression changes in the brain in response to dexamethasone, providing a deep understanding of its pharmacological and potential off-target effects at a molecular level. nih.gov For the prodrug, transcriptomics could be used to assess the efficacy of treatment by measuring changes in the expression of inflammatory genes in target tissues after the localized release of dexamethasone.

By integrating data from these omics platforms, researchers can build comprehensive models of prodrug disposition and action, leading to more personalized and effective therapeutic strategies.

Omics TechnologyApplication to this compoundKey Research Findings
Metabolomics Quantify the prodrug, active drug, and other related metabolites in biological samples. Identify biomarkers of drug exposure and effect.Dexamethasone administration alters the profile of endogenous steroid glucuronides and other metabolites. tandfonline.comoup.com
Proteomics Quantify the expression of activating (β-glucuronidase) and synthesizing (UGTs) enzymes. Map protein-protein interactions that regulate metabolism.The protein interactome of UGTs links glucuronidation to detoxification and bioenergetic pathways. frontiersin.org
Transcriptomics Measure changes in gene expression in response to localized dexamethasone release to assess efficacy and off-target effects.Dexamethasone induces significant, dose-dependent changes in gene expression in various tissues. nih.gov

Computational Modeling and Simulation for Predictive Prodrug Development

Computational modeling and simulation have become indispensable tools in modern drug development, allowing researchers to predict and analyze the behavior of molecules before they are synthesized and tested in the lab. ijnrd.org For this compound, these in silico methods can accelerate development by predicting its stability, metabolic activation, and interaction with its target enzyme.

Molecular Docking and Dynamics: Molecular docking simulations can predict how this compound fits into the active site of its activating enzyme, β-glucuronidase. This provides insight into the binding affinity and the specific molecular interactions required for cleavage. Following docking, molecular dynamics (MD) simulations can model the dynamic behavior of the enzyme-prodrug complex over time, offering a more detailed picture of the conformational changes that lead to enzymatic activation. saudijournals.com These simulations are crucial for designing novel glucuronide prodrugs with optimized linkers that are more efficiently cleaved by the enzyme.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound, a QSAR study could be developed to correlate structural modifications of the glucuronide linker with the rate of hydrolysis by β-glucuronidase. By analyzing various physicochemical descriptors (e.g., electronic properties, hydrophobicity), these models can predict which structural changes would lead to more efficient activation. QSAR models have been successfully applied to analyze inhibitors of β-glucuronidase, demonstrating the utility of this approach for studying interactions with this specific enzyme. researchgate.net

Pharmacokinetic (PK) Modeling: Computational models can also predict the absorption, distribution, metabolism, and excretion (ADME) properties of the prodrug. For instance, in silico models have been used to predict the permeability rate of dexamethasone itself, which is a key factor in its extent of metabolism. nih.govacs.org By applying these models to this compound, researchers can predict its stability in the upper gastrointestinal tract and its likelihood of reaching the target site (e.g., the colon) intact, a critical requirement for its function. nih.gov

These predictive models reduce the time and cost associated with experimental screening and provide a rational basis for optimizing the design of next-generation glucuronide prodrugs.

Computational MethodPredictive Application for this compound
Molecular Docking Predicts the binding mode and affinity of the prodrug within the active site of β-glucuronidase.
Molecular Dynamics (MD) Simulation Simulates the dynamic interactions between the prodrug and β-glucuronidase to understand the mechanism of cleavage.
Quantitative Structure-Activity Relationship (QSAR) Correlates structural features of glucuronide prodrugs with their rate of enzymatic activation to guide lead optimization.
Pharmacokinetic (PK) Modeling Predicts the permeability, stability, and overall metabolic fate of the prodrug in the body.

Q & A

Q. What experimental methods are commonly used to detect beta-glucuronidase activity in bacterial assays, and how do they apply to glucuronide substrates like Dexamethasone beta-D-glucuronide?

Beta-glucuronidase activity is typically measured using fluorogenic or chromogenic substrates. For example, 4-Methylumbelliferyl-beta-D-glucuronide (MUG) releases fluorescent 4-methylumbelliferone upon enzymatic hydrolysis, enabling rapid detection of E. coli (sensitivity: ~1 CFU/mL) . ISO 16649-2 standardizes colony-count techniques using 5-bromo-4-chloro-3-indolyl beta-D-glucuronide (BCIG) to identify beta-glucuronidase-positive bacteria . For this compound, similar fluorometric assays can quantify enzymatic cleavage efficiency, with optimization for pH (optimal range: 6.5–7.5) and temperature (37–44°C) .

Q. How do anionic groups influence the substrate specificity of organic anion transporters (OATPs) for steroid glucuronides?

OATPs preferentially transport steroid conjugates with strong anionic groups (e.g., sulfate or glucuronide) at the 3- or 17-position. Competitive inhibition studies show that estradiol-17β-glucuronide (Km = 3 µM) has higher affinity for OATP than taurocholic acid (Km = 27 µM) due to its negatively charged glucuronide moiety . Neutral conjugates (e.g., acetate) exhibit weaker inhibition, suggesting electrostatic interactions drive substrate binding . For this compound, analogous structure-activity studies are needed to assess OATP affinity and transport kinetics.

Q. What is the role of glucuronide conjugation in modulating drug metabolism and excretion?

Glucuronidation enhances hydrophilicity, facilitating biliary or renal excretion via transporters like OATPs and multidrug resistance-associated proteins (MRPs). For example, estradiol-17β-glucuronide is secreted into bile by OATP1B1 and MRP2 . This compound likely follows similar pathways, requiring in vitro models (e.g., transfected HeLa cells or hepatocyte suspensions) to characterize transport mechanisms and competitive interactions with endogenous substrates (e.g., estrone-3-sulfate) .

Advanced Research Questions

Q. How does hormonal regulation impact the expression and function of renal OATPs involved in glucuronide transport?

Renal OATP mRNA expression is testosterone-dependent: castration reduces transcript levels by >80%, while testosterone replacement restores expression . Estradiol suppresses OATP in males, and adrenalectomy minimally affects transcription. To study this compound, use gonadectomized rat models with hormone replacement (e.g., subcutaneous osmotic pumps delivering 2 mg/kg/day testosterone) and quantify transporter expression via Northern blotting or qPCR . Contradictory data exist between hepatic and renal OATP regulation, necessitating tissue-specific analyses .

Q. What analytical challenges arise in quantifying glucuronide metabolites in complex biological matrices, and how can they be addressed?

Glucuronides are polar and prone to enzymatic hydrolysis during sample preparation. Stabilization requires immediate freezing (-80°C), protease/glucuronidase inhibitors, and methanol-based extraction. LC-MS/MS with reverse-phase columns (e.g., C18) and ion-pairing agents (e.g., ammonium acetate) improves resolution. For this compound, isotope-labeled internal standards (e.g., deuterated analogs) enhance quantification accuracy in plasma or urine . Cross-reactivity in immunoassays (e.g., 11.9–53.1% for JWH-018 glucuronide) highlights the need for orthogonal validation .

Q. Can glucuronide conjugates serve as biomarkers for peripheral tissue-specific androgen activity?

Yes. 3α-Androstanediol glucuronide (3α-diol-G) reflects extrasplanchnic dihydrotestosterone (DHT) metabolism and correlates with idiopathic hirsutism (604 ± 376 ng/dL vs. 40 ± 10 ng/dL in controls) . For this compound, longitudinal studies in inflammatory models (e.g., rheumatoid arthritis) could link tissue-specific glucuronidation to corticosteroid efficacy. β-glucuronidase activity in target tissues (e.g., synovium) must be profiled to assess biomarker potential .

Q. How do acquired mutations in transporters affect the pharmacokinetics of glucuronidated drugs?

ABCG2 mutations (e.g., R482G/T) alter substrate specificity: wild-type ABCG2 transports methotrexate and estradiol-17β-glucuronide, while mutants lose affinity for methotrexate but retain glucuronide transport . For this compound, CRISPR-edited cell lines (e.g., HEK293-ABCG2<sup>R482G</sup>) can evaluate transport efficiency and resistance mechanisms. Competitive inhibition assays with Ko143 (ABCG2 inhibitor) validate transporter involvement .

Methodological Notes

  • Data Contradictions : Hepatic vs. renal OATP regulation highlights tissue-specific hormonal control; prioritize organotypic models .
  • Experimental Design : Use stable isotope tracers (e.g., <sup>13</sup>C-glucuronide) for in vivo metabolic flux analysis .
  • Analytical Validation : Cross-validate LC-MS/MS results with enzymatic hydrolysis (≥95% recovery) to confirm glucuronide identity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.